Alloclamide can be synthesized through a series of well-defined chemical reactions. The common synthetic route involves the following steps:
The molecular structure of Alloclamide can be described as follows:
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C
, which provides insight into its connectivity and functional groups.Alloclamide participates in several notable chemical reactions:
Alloclamide exhibits several important physical and chemical properties:
Alloclamide has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: